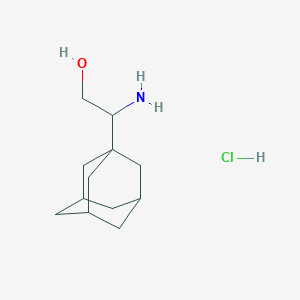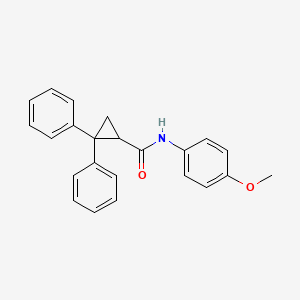
N~2~-benzyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-benzyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BMS-986, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
N~2~-benzyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a selective inhibitor of TYK2, JAK1, and JAK2 kinases. These kinases are involved in the activation of the JAK-STAT signaling pathway, which plays a crucial role in the regulation of immune responses. By inhibiting these kinases, N~2~-benzyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide can reduce the activity of immune cells, leading to a decrease in inflammation and tissue damage.
Biochemical and Physiological Effects:
In preclinical studies, N~2~-benzyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have potent anti-inflammatory effects. It has been demonstrated to reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in immune cells. Additionally, it has been shown to suppress the differentiation and activation of T cells, which play a crucial role in the development of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N~2~-benzyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its selectivity for TYK2, JAK1, and JAK2 kinases. This allows for a more precise targeting of the JAK-STAT signaling pathway, minimizing the risk of off-target effects. However, one of the limitations of using N~2~-benzyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its low solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for the research and development of N~2~-benzyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is to investigate its potential therapeutic applications in other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to explore its potential use in combination therapy with other drugs, such as biologics or small molecule inhibitors, to enhance its efficacy and minimize side effects. Furthermore, the development of more soluble formulations of N~2~-benzyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide could improve its bioavailability and facilitate its administration in vivo.
Synthesemethoden
The synthesis of N~2~-benzyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves several steps, including the preparation of the starting materials, the coupling of the benzyl and sulfonyl groups, and the final formation of the amide bond. The synthesis method has been described in detail in a scientific paper published by Bristol-Myers Squibb Company in 2018.
Wissenschaftliche Forschungsanwendungen
N~2~-benzyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been primarily studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to have inhibitory effects on several kinases, including TYK2, JAK1, and JAK2, which are involved in the regulation of immune responses. Therefore, it has been investigated as a potential treatment for autoimmune diseases, such as psoriasis and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-18-12-14-20(15-13-18)23-22(25)17-24(16-19-8-4-2-5-9-19)28(26,27)21-10-6-3-7-11-21/h2-15H,16-17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAQNANCRORWMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-benzyl-N-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-({[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5231690.png)
![phenyl 2-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5231704.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-ethylphenyl)acetamide](/img/structure/B5231707.png)
![1-(4-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B5231717.png)
![1-[4-(4-nitrophenoxy)benzoyl]pyrrolidine](/img/structure/B5231726.png)
![2-bromo-1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B5231728.png)
![11-(5-bromo-2-fluorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5231730.png)
![1-[3-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)propanoyl]-4-phenylpiperazine](/img/structure/B5231731.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[methyl(2-pyridinylmethyl)amino]nicotinamide](/img/structure/B5231739.png)
![(1R*,5S*)-6-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane](/img/structure/B5231751.png)
![ethyl 4-[4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5231756.png)

![5-({4-[4-(3-chlorophenyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}carbonyl)-2-methyl-4(1H)-pyridinone](/img/structure/B5231761.png)